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Technical Support Center: DNA Ethanol
Precipitation
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in improving the

visibility of DNA pellets after ethanol precipitation.

Troubleshooting Guide: The Case of the Invisible
Pellet
Problem: After performing ethanol precipitation and centrifugation, I cannot see a DNA pellet.

This guide walks you through a step-by-step process to diagnose and solve the issue of an

invisible or very faint DNA pellet.

Step 1: Assess the Starting Material and Expectations

Low DNA Concentration: The most common reason for an invisible pellet is a low starting

concentration of DNA.[1][2] Nanogram or picogram quantities of nucleic acids may not form

a visible pellet on their own.[3][4]

Small DNA Fragments: Shorter DNA fragments (e.g., <200 bp) are less efficiently

precipitated than larger ones.[4]
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Step 2: Review Your Precipitation Protocol

Salt Concentration: Ensure you added a salt solution (e.g., sodium acetate, ammonium

acetate, or sodium chloride) to neutralize the negative charge on the DNA backbone, which

is essential for precipitation.[1][5][6] The recommended final concentration for sodium

acetate is 0.3 M.[5][7]

Ethanol Volume: Verify that you used the correct volume of cold ethanol. Typically, 2 to 2.5

volumes of 100% ethanol are added to the sample.[1][4][7]

Incubation Temperature and Time: Lower temperatures and longer incubation times can

improve the precipitation of small amounts of DNA.[4][8] Incubating at -20°C for at least an

hour or at -70°C for 30 minutes is a common practice.[4][8] However, be aware that

prolonged incubation at very low temperatures can also increase the co-precipitation of salts.

[6][9]

Step 3: Optimize the Centrifugation and Washing Steps

Centrifugation Speed and Time: Centrifugation at high speeds (e.g., 10,000–15,000 x g) for

15–30 minutes at 4°C is crucial for pelleting the DNA.[5][10] Insufficient centrifugation can

result in a loose or non-existent pellet.

Careful Decanting: The pellet, especially if small, can be easily dislodged and lost during the

removal of the supernatant.[5][10] Pour off the supernatant carefully in one smooth motion,

or use a pipette to aspirate it.

Washing: A 70% ethanol wash is performed to remove co-precipitated salts.[5][7] However,

the pellet can be disturbed during this step. Add the 70% ethanol gently and re-centrifuge to

ensure the pellet remains at the bottom of the tube.[11]

Step 4: Employ a Co-precipitant

If you consistently work with low DNA concentrations, using a co-precipitant is the most

effective way to increase pellet mass and visibility.[3][4][12]

Glycogen: An inert carrier that forms a visible pellet, trapping the target nucleic acids.[4][13]

It is highly efficient for precipitating nanogram and picogram quantities of DNA.[3][4]
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Linear Polyacrylamide (LPA): A synthetic and inert co-precipitant that is free from biological

contamination.[3][7][12] It does not interfere with downstream enzymatic reactions or

spectrophotometric readings.[7][12]

Colored Co-precipitants: Some commercially available glycogen co-precipitants are dyed

(e.g., blue), making the pellet exceptionally easy to see.[14][15]

Frequently Asked Questions (FAQs)
Q1: What is a co-precipitant and when should I use one?

A co-precipitant is an inert molecule that is added to a nucleic acid solution before alcohol

precipitation to help recover small amounts of DNA or RNA. You should use a co-precipitant

when you are working with very dilute solutions (ng/mL or pg/mL concentrations) or with very

small DNA fragments, as these may not form a visible pellet on their own.[3][4][13]

Q2: Which co-precipitant should I choose: glycogen or LPA?

Both glycogen and Linear Polyacrylamide (LPA) are excellent choices as they are inert and do

not typically interfere with downstream applications like PCR or sequencing.[12][13]

Glycogen is a polysaccharide that is very effective at precipitating small amounts of nucleic

acids and forms a distinct white pellet.[4] Some commercial preparations may have minor

nucleic acid contamination, though this is rare with molecular-grade glycogen.[3]

LPA is a synthetic polymer, so it is guaranteed to be free of any nucleic acid contamination.

[3][7][12] It is a preferred choice for highly sensitive applications.[3]

Q3: Can I use tRNA as a co-precipitant?

While tRNA can be used as a co-precipitant, it is a nucleic acid itself and will contribute to A260

readings, leading to an overestimation of your sample concentration. It can also potentially

interfere with downstream enzymatic reactions.[13] Therefore, inert options like glycogen or

LPA are generally recommended.[13]

Q4: My pellet is white and opaque. Is this normal?
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A white, opaque pellet is often a good sign, especially if you have used a co-precipitant like

glycogen.[9][16] A pure DNA pellet can be clear and glassy, making it difficult to see.[5]

However, a very large, white pellet could also indicate co-precipitation of salts.[17] A proper

70% ethanol wash should remove these salts.

Q5: I see a pellet, but it disappeared after the 70% ethanol wash. What happened?

The pellet may have been dislodged from the tube wall during the wash step.[11] This is more

likely with loosely attached pellets, which can occur with isopropanol precipitation.[5] To prevent

this, add the 70% ethanol gently down the side of the tube, and always re-centrifuge after the

wash before decanting the supernatant.[11] It's also good practice to mark the side of the tube

where the pellet is expected to form.[5]

Q6: How can I avoid over-drying my DNA pellet?

Over-drying can make the DNA difficult to redissolve.[18] To avoid this, air-dry the pellet at

room temperature only until the last visible drop of ethanol has evaporated (typically 5-10

minutes).[18] Do not use a vacuum centrifuge for extended periods. A brief pulse in a centrifuge

after removing the 70% ethanol can help collect residual liquid for easier removal by pipette,

reducing drying time.[19]

Quantitative Data Summary
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Parameter
Recommended
Value/Concentration

Notes

Co-precipitants

Glycogen
10–20 µg per sample (final

concentration ~0.05-1 µg/µL)

Inert, does not interfere with

most downstream applications.

[2][4]

Linear Polyacrylamide (LPA)
10–20 µg per sample (1 µL of

a 20 mg/mL solution)

Synthetic, nuclease-free, and

does not interfere with

A260/280 readings.[7][12]

Salts

Sodium Acetate 0.3 M (final concentration) Most commonly used.[5][7]

Ammonium Acetate 2.0–2.5 M (final concentration)
Can inhibit T4 polynucleotide

kinase.[17]

Alcohols

Ethanol (100%) 2–2.5 volumes

Preferred for small volumes;

salts are less likely to co-

precipitate.[1][4][6]

Isopropanol 0.6–0.7 volumes

Good for large volumes, but

salts co-precipitate more

readily.[5][8]

Centrifugation

Speed 10,000–15,000 x g

High g-force is necessary to

pellet small amounts of DNA.

[5]

Time 15–30 minutes
Longer spins can improve

recovery.[5][10]

Temperature 4°C
Helps to prevent overheating

and aids in precipitation.[5][10]
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Experimental Protocol: DNA Precipitation with a Co-
precipitant
This protocol describes the precipitation of a dilute DNA sample using glycogen as a co-

precipitant.

Materials:

DNA sample in aqueous buffer

3 M Sodium Acetate, pH 5.2

Glycogen (20 mg/mL solution)

Ice-cold 100% Ethanol

70% Ethanol (prepared with nuclease-free water)

Nuclease-free water or TE buffer for resuspension

Microcentrifuge tubes

Refrigerated microcentrifuge

Procedure:

Initial Sample Preparation: Place your DNA sample in a 1.5 mL microcentrifuge tube.

Add Salt: Add 1/10th volume of 3 M Sodium Acetate, pH 5.2, to your DNA sample. (e.g., for a

100 µL sample, add 10 µL). Mix gently by flicking the tube.

Add Co-precipitant: Add 1 µL of the 20 mg/mL glycogen solution to your sample.[13] Mix

gently.

Add Ethanol: Add 2.5 volumes of ice-cold 100% ethanol. (e.g., for a 111 µL sample, add

277.5 µL).
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Precipitation: Invert the tube several times to mix. A precipitate may become visible. Incubate

the mixture at -20°C for at least 60 minutes or at -70°C for 30 minutes to precipitate the DNA.

[4]

Centrifugation: Centrifuge the tube at ≥12,000 x g for 15–30 minutes at 4°C.

Pellet Location: Carefully remove the tube from the centrifuge. The pellet should be visible as

a small white deposit at the bottom of the tube. Orient the tube in the centrifuge so you know

where to expect the pellet (e.g., hinge facing outwards).

Supernatant Removal: Carefully decant or pipette off the supernatant without disturbing the

pellet.

Washing: Gently add 500 µL of room-temperature 70% ethanol to the tube. This step

removes co-precipitated salts.

Second Centrifugation: Centrifuge at ≥12,000 x g for 5 minutes at 4°C.

Final Supernatant Removal: Carefully decant or pipette off the 70% ethanol. A brief pulse

centrifugation can be performed to collect any remaining droplets at the bottom of the tube,

which can then be removed with a fine pipette tip.

Drying: Air-dry the pellet at room temperature for 5-15 minutes. Do not over-dry, as this will

make it difficult to dissolve. The pellet should be dry, but not bone-dry.

Resuspension: Resuspend the DNA pellet in the desired volume of nuclease-free water or

TE buffer. Pipette up and down gently to dissolve the pellet. A brief incubation at 55-60°C

can aid in resuspension.

Visualizations

Precipitation Pelleting & Washing Final Steps

DNA Sample Add 0.1 vol
3M NaOAc

Add Glycogen
or LPA

Add 2.5 vol
Cold 100% EtOH

Incubate
-20°C / -70°C

Centrifuge
≥12,000 x g, 4°C

Remove
Supernatant Add 70% EtOH Centrifuge

≥12,000 x g, 4°C
Remove

Supernatant Air Dry Pellet Resuspend in
Buffer/Water Pure DNA
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Click to download full resolution via product page

Caption: Workflow for DNA ethanol precipitation using a co-precipitant.
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Caption: Troubleshooting flowchart for an invisible DNA pellet.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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